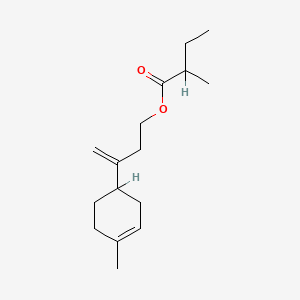
3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate is an organic compound known for its unique structure and properties. It is primarily used in the fragrance industry due to its pleasant aroma. The compound is a derivative of cyclohexene and is characterized by its complex molecular structure, which includes a cyclohexene ring and a butenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate typically involves the radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems helps in achieving large-scale production while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and halides (Cl⁻, Br⁻) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate has several applications in scientific research:
Chemistry: Used as a reference standard in chromatography techniques for the analysis of perfumes and scented products.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant aroma. The compound’s molecular structure allows it to bind effectively to these receptors, triggering a signal transduction pathway that results in the sensation of smell.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in personal care products and as a fragrance allergen.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Another compound with a similar cyclohexene structure.
Uniqueness
3-(4-Methyl-3-cyclohexen-1-yl)but-3-enyl 2-methylbutyrate stands out due to its specific combination of a cyclohexene ring and a butenyl group, which imparts unique olfactory properties. Its synthesis and applications in the fragrance industry further highlight its distinctiveness compared to other similar compounds.
Properties
CAS No. |
72928-25-7 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
3-(4-methylcyclohex-3-en-1-yl)but-3-enyl 2-methylbutanoate |
InChI |
InChI=1S/C16H26O2/c1-5-13(3)16(17)18-11-10-14(4)15-8-6-12(2)7-9-15/h6,13,15H,4-5,7-11H2,1-3H3 |
InChI Key |
BJWDLKYOQKQDLM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCCC(=C)C1CCC(=CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-](/img/structure/B13761876.png)
![2-Naphthalenecarboxamide, N-(2,5-dichlorophenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B13761877.png)
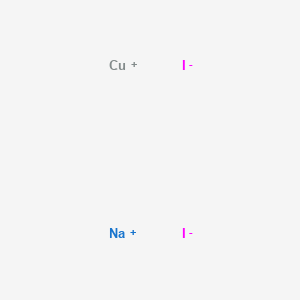
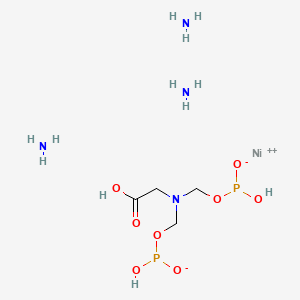


![2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(4-chlorophenoxy)-N-(2-{[2-(diethylamino)ethoxy]carbonyl}phenyl)propanimidic acid (1/1)](/img/structure/B13761891.png)
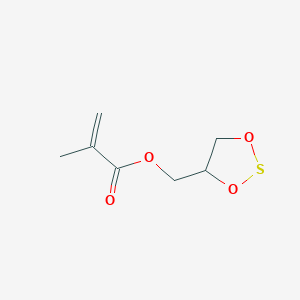


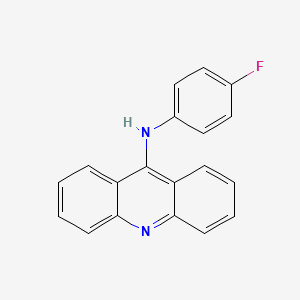
palladium(II)]](/img/structure/B13761924.png)
